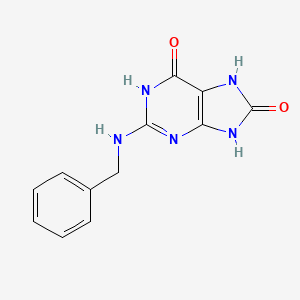

2-(Benzylamino)-1H-purine-6,8(7H,9H)-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11N5O2 |

|---|---|

Molecular Weight |

257.25 g/mol |

IUPAC Name |

2-(benzylamino)-7,9-dihydro-1H-purine-6,8-dione |

InChI |

InChI=1S/C12H11N5O2/c18-10-8-9(16-12(19)14-8)15-11(17-10)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18,19) |

InChI Key |

YSRRMBQOSRQZJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC3=C(C(=O)N2)NC(=O)N3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylamino 1h Purine 6,8 7h,9h Dione and Analogues

Strategies for Purine (B94841) Core Construction

The synthesis of the purine core, a heterocyclic aromatic organic compound and a key component of nucleic acids, can be achieved through several methods. These include ring-closure reactions, modifying existing substituents, and one-pot procedures.

Ring-Closure Reactions

Ring-closure reactions are a fundamental approach to constructing the purine skeleton. This often involves the cyclization of substituted imidazole (B134444) or pyrimidine (B1678525) precursors. For instance, 5-aminoimidazole-4-carbonitriles can undergo annulation reactions to form the purine ring system. researchgate.net The use of reagents like formic acid, urea (B33335), or guanidine (B92328) carbonate can lead to the formation of various purine derivatives, including those with keto groups at the 6 and 8 positions. researchgate.net

Another example involves the cyclization of 6-chloro-4,5-diaminopyrimidine with arylcarboxylic acids or their corresponding chlorides. nih.gov This two-step process first builds the purine core and is then followed by further modifications. nih.gov Similarly, the reaction of 5-amino-4-chloro-6-alkylamino pyrimidines can be used to generate polysubstituted purine libraries. researchgate.net

The reaction conditions for these cyclizations can vary. For example, the synthesis of 1H-imidazo[2,1-f]purine derivatives can be achieved by the cyclo-condensation of 8-bromotheophylline (B15645) derivatives. rsc.org In some cases, unexpected ring systems can form, highlighting the complexity of these reactions. nih.gov

Substituent Modification Approaches

Modifying existing purine rings is another key strategy. This can involve the direct activation of C-H bonds for functionalization. Transition metal-catalyzed cross-coupling reactions are well-established for modifying the C8 position of purines. researchgate.net This allows for the introduction of various substituents, thereby altering the properties of the final compound.

For example, 8-substituted and 8,9-disubstituted purines can be synthesized via an acceptor-less dehydrogenative coupling reaction of benzyl (B1604629) alcohol with 4,5-diaminopyrimidine (B145471) in the presence of a nickel catalyst. rsc.org This method demonstrates the ability to introduce substituents at specific positions on the purine ring.

One-Pot Build-Up Procedures

One-pot synthesis offers an efficient way to construct complex purine structures by combining multiple reaction steps in a single vessel. This approach can be used to generate polysubstituted purines from simple starting materials. researchgate.net For instance, a one-pot synthesis can be employed to prepare 6,8,9-substituted purine libraries starting from 5-amino-4-chloro-6-alkylamino pyrimidines. researchgate.net

A chemoselective multicomponent one-pot assembly of purine precursors has been demonstrated in water, showcasing an environmentally friendly approach. acs.org This method involves the sequential formation of an iminium ion followed by intermolecular carbon-carbon bond formation and intramolecular trapping to yield the desired purine structure. acs.org These reactions can be scalable and result in high yields of the final product. acs.org

Introduction of the Benzylamino Moiety

Once the purine core is established, the benzylamino group is introduced. This is typically achieved through amine coupling techniques or nucleophilic substitution pathways.

Amine Coupling Techniques

Amide coupling is a widely used reaction in medicinal chemistry to form an amide bond between a carboxylic acid and an amine. growingscience.com While not directly forming the C-N bond in 2-(benzylamino)-1H-purine-6,8(7H,9H)-dione, the principles of activating a functional group for reaction with an amine are relevant. Various coupling reagents can be employed to facilitate this reaction. growingscience.com

In the context of purine synthesis, copper-catalyzed amidation reactions have been used to create 6,7,8-trisubstituted purines. nih.gov This highlights the utility of metal-catalyzed cross-coupling reactions for forming C-N bonds in the synthesis of purine derivatives.

Nucleophilic Substitution Pathways

A common method for introducing the benzylamino group is through nucleophilic substitution of a leaving group on the purine ring. Typically, a halogenated purine derivative, such as a 2-chloropurine, is reacted with benzylamine (B48309). researchgate.net The nitrogen atom of benzylamine acts as a nucleophile, displacing the chloride ion to form the desired 2-(benzylamino) derivative. researchgate.net

The reactivity of benzylamine as a nucleophile has been studied in various contexts. For instance, it can act as a nucleophilic catalyst in the synthesis of other heterocyclic compounds. organic-chemistry.org Kinetic studies of the reactions of α-chloroacetanilides with benzylamines have shown a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.gov These studies provide insight into the fundamental reactivity of benzylamine in nucleophilic substitution reactions.

Dione (B5365651) Functionalization Strategies

The dione moiety within the purine structure presents a primary site for chemical modification. Strategies to functionalize these positions include condensation reactions, oxidation-reduction methods, and alkylation.

Condensation reactions are a fundamental method for constructing the purine-dione framework. A principal synthetic route involves the condensation of a substituted pyrimidine with a suitable reagent to form the fused imidazole ring. For instance, the reaction of 5,6-diaminouracil (B14702) with appropriate reagents can lead to the formation of the purine-dione core.

Oxidation-reduction reactions are integral to forming the dione functionality in purine systems. The synthesis of uric acid (a purine-2,6,8-trione) and its derivatives often involves the oxidation of precursors like xanthine (B1682287) (a purine-2,6-dione). The formation of the 6,8-dione often relies on the oxidation state of the starting materials used in the cyclization step to build the purine ring.

Alkylation at the nitrogen atoms of the purine-dione ring is a key strategy for generating a diverse array of derivatives. The nitrogen atoms at positions 1, 3, 7, and 9 of the purine ring system are all potential sites for alkylation. The regioselectivity of this reaction is governed by several factors, including the nature of the alkylating agent, the reaction conditions such as the choice of base and solvent, and the substituents already present on the purine ring. For example, the alkylation of this compound can be performed using various alkyl halides in the presence of a base like potassium carbonate, leading to the formation of N-alkylated products.

Synthesis of Structural Analogues and Derivatives

The creation of structural analogues and derivatives of this compound is a significant focus of research. This includes the synthesis of other purine-dione analogues and their isosteric counterparts, pyridopyrimidine-diones.

A wide variety of purine-dione analogues have been synthesized to investigate their chemical and biological characteristics. These analogues frequently feature different substituents at the C2, N7, and N9 positions of the purine ring. The synthesis of these compounds generally employs strategies similar to that of the parent compound, involving condensation reactions to assemble the purine-dione core, followed by functionalization steps. For instance, a series of 2-substituted and 7,9-disubstituted 2-(benzylamino)-1H-purine-6,8(7H,9H)-diones have been prepared. The synthesis can commence from a common intermediate, which is then reacted with various amines, such as benzylamine, to introduce the desired substituent at the C2 position.

Table 1: Examples of Synthesized Purine-Dione Analogues

| Compound Name | R1 | R2 | R3 |

| 2-(Benzylamino)-7,9-dimethyl-1H-purine-6,8(7H,9H)-dione | H | CH₃ | CH₃ |

| 2-(4-Methoxybenzylamino)-7,9-dimethyl-1H-purine-6,8(7H,9H)-dione | 4-OCH₃ | CH₃ | CH₃ |

| 2-(4-Chlorobenzylamino)-7,9-dimethyl-1H-purine-6,8(7H,9H)-dione | 4-Cl | CH₃ | CH₃ |

Pyridopyrimidine-diones serve as isosteres of purine-diones, where a nitrogen atom in the imidazole portion of the ring is replaced by a carbon atom. The synthesis of these compounds frequently involves the condensation of a substituted aminopyridine with an appropriate reagent to construct the fused pyrimidine ring. For example, reacting 2,3-diaminopyridine (B105623) with urea can yield a pyrido[2,3-d]pyrimidine-2,4-dione core structure. This core can then be further functionalized to introduce substituents analogous to those in the purine-dione series.

Tricyclic Fused Purine Derivatives

The creation of tricyclic systems where a third ring is fused to the purine core results in rigid, conformationally constrained molecules that can exhibit enhanced selectivity for their biological targets. A variety of synthetic strategies have been developed to access these complex scaffolds.

One common approach involves the intramolecular cyclization of a suitably functionalized purine derivative. For instance, purines bearing a reactive group on a side chain attached to one of the nitrogen atoms can be induced to cyclize onto another position of the purine ring.

Another strategy involves the reaction of substituted purines with bifunctional reagents. For example, the synthesis of fused tricyclic peptides has been achieved through a unique method involving the in vitro translation of a linear peptide containing multiple cysteine residues, followed by reaction with 1,3,5-tris(bromomethyl)benzene (B90972) to form the tricyclic structure. nih.gov While focused on peptides, this principle of using a template molecule to guide the formation of multiple rings can be adapted to purine chemistry.

A notable method for creating tricyclic fused systems involves the reaction of 2,3-disubstituted-1,4-naphthoquinone with amidine derivatives, which proceeds through charge-transfer complexes to form benzonaphtho-1,4-diazepine derivatives. researchgate.net This approach highlights the use of electron donor-acceptor interactions to facilitate complex cyclizations under mild conditions. researchgate.net

| Starting Material | Reagent | Product Type | Reference |

| Linear peptide with N-terminal chloroacetyl group and four cysteines | 1,3,5-tris(bromomethyl)benzene | Fused tricyclic peptide | nih.gov |

| 2-Aminoarylbenzimidamides | 2,3-Dichloro-1,4-naphthoquinone | Benzonaphtho[e]naphtho[2,3-b] teledynelabs.comrsc.orgdiazepine-6,11-dione derivatives | researchgate.net |

Benzo[b]teledynelabs.comrsc.orgdiazepine-2,4(3H,5H)-dione Derivatives with Benzylamino Substituents

Benzodiazepines are a well-known class of heterocyclic compounds with significant therapeutic importance. vu.lt The synthesis of benzo[b] teledynelabs.comrsc.orgdiazepine-2,5-diones has been accomplished through various routes, often starting from amino acids. rsc.org A novel and convenient methodology utilizes H2PtCl6 as a catalyst for the synthesis of 1,4-benzodiazepine-2,5-diones with diverse substituents at the C-3 position, derived from different amino acids. rsc.org This framework is considered a valuable starting point for developing new therapeutic agents. rsc.org

The synthesis of 1H-1,4-benzodiazepine-3,5(2H,4H)-diones has been achieved from N-carbamoylmethylanthranilic acids. nih.gov The crucial ring-closure step requires the amino group of the starting material to be substituted with an electron-withdrawing group, such as acetyl or alkyloxycarbonyl. nih.gov

While direct synthesis of a 2-(benzylamino) substituted benzo[b] teledynelabs.comrsc.orgdiazepine-2,4-dione is not commonly reported, its synthesis can be envisioned through established benzodiazepine (B76468) chemistry. A plausible route would involve the cyclocondensation of an appropriately substituted anthranilic acid derivative with an N-protected amino acid, followed by deprotection and introduction of the benzylamino group. Alternatively, a precursor with a good leaving group at the 2-position could be displaced by benzylamine.

| Starting Material | Key Reagent/Condition | Product Core Structure | Reference |

| Amino acids | H2PtCl6 (catalyst) | 1,4-Benzodiazepine-2,5-dione | rsc.org |

| N-Carbamoylmethylanthranilic acids (with electron-withdrawing group on amino) | Ring closure | 1H-1,4-Benzodiazepine-3,5(2H,4H)-dione | nih.gov |

| 2-Aminoarylbenzimidamides | 2,3-Dichloro-1,4-naphthoquinone | Benzonaphtho teledynelabs.comrsc.orgdiazepine | researchgate.net |

Advanced Purification Techniques in Synthesis

The purification of synthetic products is a critical step in chemical synthesis, ensuring the removal of impurities, starting materials, and by-products. For purine derivatives, a range of chromatographic techniques are employed, with the choice depending on the polarity of the target compound. teledynelabs.com

Flash chromatography is a widely used method for purifying purine compounds. teledynelabs.comnih.gov The polarity of the purine derivative, which is influenced by its substituents, dictates the choice of solvent system and stationary phase. teledynelabs.com

Key Purification Strategies for Purine Derivatives:

Reversed-Phase Chromatography (C18): Purines with polar substituents are frequently purified using C18 reversed-phase conditions. teledynelabs.com The use of additives like ammonia (B1221849) can be beneficial, as it can be removed during lyophilization. teledynelabs.com

Amine-Functionalized Silica: Amine columns offer an alternative selectivity compared to standard silica. teledynelabs.com They are typically run in a normal-phase mode and can be advantageous as the basic nature of the stationary phase may eliminate the need for solvent modifiers. Compounds tend to retain less strongly on amine columns compared to silica. teledynelabs.com

The development of advanced therapeutics has also spurred innovation in downstream purification technologies, including novel resins and fibrochromatography, which are optimized for the purification of large, complex biomolecules and could be adapted for complex purine-based structures. youtube.com

| Purification Technique | Stationary Phase | Typical Eluent System | Suitable for | Reference |

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate | Non-polar purines (e.g., with benzyl groups) | teledynelabs.com |

| Flash Chromatography | Silica Gel | Dichloromethane/Methanol | Polar purines | teledynelabs.com |

| Reversed-Phase Chromatography | C18 | Water/Acetonitrile (often with additives) | Polar purines | teledynelabs.com |

| Amine Column Chromatography | Amine-functionalized silica | Normal-phase solvents (e.g., Hexane/Ethyl Acetate) | General purine compounds, offers different selectivity | teledynelabs.com |

Chemical Reactivity and Derivatization Pathways of 2 Benzylamino 1h Purine 6,8 7h,9h Dione

Electrophilic and Nucleophilic Reactions of the Purine (B94841) Scaffold

The purine core of 2-(benzylamino)-1H-purine-6,8(7H,9H)-dione is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity of these reactions being influenced by the existing substituents.

Electrophilic Reactions: The purine ring system is generally electron-deficient, which can make electrophilic substitution challenging. However, the presence of the electron-donating amino group at the C2 position can activate the ring towards electrophiles. A common electrophilic substitution reaction for purine derivatives is halogenation. For instance, bromination of 6-benzylaminopurine (B1666704) has been shown to occur at the C8 position using bromine in acetic acid in the presence of sodium acetate, affording 6-benzylamino-8-bromopurine in a 59% yield. researchgate.net While this specific reaction is on a related compound, it suggests a likely site of electrophilic attack for this compound. Another significant electrophilic reaction is nitration. A selective C2-nitration of purines has been achieved using a mixture of tetrabutylammonium (B224687) nitrate (B79036) and trifluoroacetic anhydride, proceeding through an N7-nitramine intermediate. nih.gov

Nucleophilic Reactions: The purine scaffold, particularly when substituted with leaving groups, can undergo nucleophilic substitution. While this compound itself does not possess a typical leaving group on the purine core, understanding nucleophilic substitution is crucial for its synthesis and further derivatization. For example, the synthesis of various 6-substituted purine derivatives is often achieved by the nucleophilic displacement of a halogen at the C6 position. The reaction of 2,6-dichloropurine (B15474) with various aliphatic amines can lead to the formation of 2-amino-6-substituted purine derivatives. researchgate.net This highlights the potential for introducing a variety of functional groups onto the purine ring system through nucleophilic substitution pathways.

Transformations Involving the Benzylamino Group

The exocyclic benzylamino group at the C2 position offers a reactive site for various chemical modifications, including acylation, alkylation, and reactions that modify the benzyl (B1604629) ring.

Acylation and Alkylation: The nitrogen atom of the benzylamino group is nucleophilic and can readily react with electrophiles. Acylation can be achieved using acyl chlorides or anhydrides to introduce new amide functionalities. Similarly, alkylation with alkyl halides can lead to the corresponding N-alkylated derivatives. The presence of the exocyclic –N⁶H group in adenine (B156593) derivatives increases its sensitivity to structural changes, and its modification can modulate the molecule's biological activity. nih.gov

Reactions on the Benzyl Ring: The benzyl portion of the substituent is also amenable to chemical modification. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the phenyl ring of the benzyl group. The position of substitution will be directed by the activating nature of the alkylamino chain. These modifications can be used to introduce a wide range of functional groups, thereby altering the steric and electronic properties of the entire molecule.

Reactivity of the Dione (B5365651) System

The 1H-purine-6,8(7H,9H)-dione system, also known as a xanthine (B1682287) derivative, possesses two carbonyl groups at the C6 and C8 positions, which exhibit characteristic reactivity.

Ionization and Alkylation: The dione system contains acidic N-H protons at positions 1, 7, and 9. The pKa values of these protons influence the site of deprotonation and subsequent alkylation. Studies on purine-6,8-diones have shown that anions are predominantly formed by proton loss from position 9. rsc.org Consequently, methylation of the monoanion typically occurs at the N9 position. rsc.org However, steric hindrance can influence the site of alkylation. rsc.org For instance, in the presence of a bulky substituent at the N3 position, alkylation at N9 can be sterically hindered. rsc.org

Molecular Basis of Biological Activity

Structure-Activity Relationship (SAR) Studies

SAR studies on analogous compounds provide a predictive framework for understanding how modifications to the 2-(Benzylamino)-1H-purine-6,8(7H,9H)-dione structure would likely impact its biological activity.

The purine (B94841) ring is a privileged scaffold in medicinal chemistry, and its biological activity is highly sensitive to the nature and position of its substituents. In the case of this compound, the core is a dione (B5365651), featuring carbonyl groups at both the C6 and C8 positions. The presence of the 8-oxo group is significant, as studies on related 8-oxopurines like 7,8-dihydro-8-oxoadenine (8-oxoA) and 8-oxoguanine (8-oxoG) show that this modification can alter hydrogen bonding patterns and electronic properties compared to unsubstituted purines. nih.govnih.gov

In closely related 8-benzylaminoxanthine derivatives (which have a purine-2,6-dione (B11924001) core), substitutions at the N1 and N3 positions with small alkyl groups, such as ethyl, have been shown to significantly influence affinity and selectivity for targets like adenosine (B11128) receptors. nih.gov For instance, the introduction of an ethyl group at the N1 position of certain 8-benzylaminoxanthines was found to be favorable for affinity at the human A2A adenosine receptor. nih.gov These findings suggest that similar alkyl substitutions on the available nitrogen atoms of the this compound ring system could modulate its biological profile.

Table 1: Effects of Substitutions on Related Purine Scaffolds | Position of Substitution | Substituent Type | Observed Effect in Analogues | Reference | | :--- | :--- | :--- | :--- | | N1 | Small Alkyl (e.g., Ethyl, Propargyl) | Modulates affinity and selectivity for adenosine receptors. nih.govnih.gov | | N3 | Small Alkyl (e.g., Methyl, Ethyl) | Influences affinity for adenosine A1 and A2A receptors. nih.gov | | C8 | Oxo Group | Alters electronic properties and H-bonding potential compared to H. nih.gov May decrease CDK inhibitory activity. nih.gov | | C2 | Amino Group Variations | Critical for activity; modifications significantly impact target binding. nih.gov |

The benzylamino group at the C2 position is a key determinant of the molecule's potential activity. This functional group can participate in hydrogen bonding via its amine proton and engage in hydrophobic and π-stacking interactions through its benzyl (B1604629) ring. SAR studies on a library of 8-benzylaminoxanthine derivatives have demonstrated that modifications to the benzyl ring directly impact binding affinity for adenosine receptors. nih.gov

For example, the introduction of electron-withdrawing substituents, such as chloro and fluoro groups, onto the benzyl ring was well-tolerated and, in some cases, led to potent ligands for the A2A adenosine receptor. The position of these substituents was also critical; compounds with substitutions at the 2-position (ortho) of the benzyl ring often displayed high affinity. nih.gov

Table 2: Influence of Benzyl Ring Substituents on Activity of 8-Benzylaminoxanthine Analogues

| Compound Type | Benzyl Ring Substitution | Target | Resulting Activity (Ki for human A2AAR) | Reference |

|---|---|---|---|---|

| 1-ethyl-3,7-dimethyl-8-(benzylamino)xanthine | 2-Chloro | Adenosine A2A Receptor | 71.1 nM | nih.gov |

These findings strongly suggest that the benzylamino moiety of this compound acts as a crucial "anchor," directing the molecule to specific binding pockets where the benzyl ring can make critical contacts. The nature and position of substituents on this ring would be expected to fine-tune the molecule's affinity and selectivity for its biological targets.

The elucidation of structure-activity relationships for purine-based compounds relies on the systematic examination of their distinct molecular segments. This approach involves synthesizing and testing a series of analogues where each part of the molecule is methodically altered. For a molecule like this compound, this process would involve three primary areas of investigation:

The Purine-Dione Core: This involves synthesizing analogues with different alkyl groups at the N1, N3, N7, and N9 positions to probe the steric and electronic requirements of the binding pocket. nih.gov

The C2-Benzylamino Linker: This includes varying the substituents on the benzyl ring (e.g., adding halogens, methoxy, or alkyl groups at different positions) to optimize hydrophobic and electronic interactions. nih.gov It could also involve altering the linker itself, for instance, by changing it to a benzyloxy or other group to assess the importance of the amine hydrogen bond donor.

The C6 and C8 Oxo Groups: While the core scaffold is defined by these groups, comparative studies with analogues lacking the C8-oxo group would directly clarify its role in target binding and selectivity.

This systematic approach allows researchers to build a comprehensive map of the interactions between the small molecule and its biological target, guiding the design of more potent and selective compounds. nih.gov

Mechanisms of Action at the Molecular Level

The purine scaffold is structurally similar to adenosine, the core of the universal energy currency ATP. This mimicry allows many purine derivatives to function as competitive inhibitors of ATP-dependent enzymes, most notably protein kinases.

Protein kinases play a central role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein. Because of the structural similarity of the purine ring to the adenine (B156593) base of ATP, purine derivatives are a well-established class of kinase inhibitors. semanticscholar.org They typically function by occupying the ATP-binding site of the kinase, preventing the enzyme from binding ATP and carrying out its phosphorylating function.

Cyclin-dependent kinases are key regulators of the cell cycle, and their inhibition is a strategy for developing anti-cancer therapeutics. mdpi.com The first generation of purine-based CDK inhibitors included compounds like olomoucine and roscovitine (a 2,6,9-trisubstituted purine), which demonstrated the viability of this scaffold for CDK inhibition. researchgate.net These inhibitors bind to the ATP pocket of CDKs, mimicking the hydrogen bonds formed between ATP's adenine ring and the hinge region of the enzyme. semanticscholar.org

However, the structure of this compound differs significantly from classic purine CDK inhibitors like roscovitine, primarily due to the presence of the C8-oxo group. Research on 2,6,9-trisubstituted purines has shown that introducing substituents at the C8 position generally leads to a decrease in CDK inhibitory activity. nih.gov This suggests that the C8 position of the purine ring in the CDK active site is sterically constrained and that the addition of even a small oxo group, as in the subject compound, could be detrimental to binding and inhibitory activity against CDKs like CDK1. nih.gov While the C2-benzylamino group could potentially form favorable interactions within the active site, the presence of the C8-oxo functionality may preclude potent CDK inhibition.

Inhibition of Kinase Pathways

Other Protein Kinase Modulation (e.g., PI3Kγ, TRAP1)

The purine framework is a key structural motif in the design of inhibitors for various protein kinases, which are crucial regulators of cellular signaling pathways.

Phosphatidylinositol-3 Kinase γ (PI3Kγ): The PI3K signaling pathway is frequently overactive in many cancers, making its isoforms attractive targets for therapeutic intervention. PI3Kγ, specifically, is primarily expressed in leukocytes and plays a key role in regulating cellular migration and inflammatory responses. nih.govnih.gov Consequently, PI3Kγ inhibitors are being investigated for applications in inflammation, autoimmune diseases, and immuno-oncology. nih.gov Research into 2,9-disubstituted-6-morpholino purine derivatives has identified potent and selective inhibitors of PI3K isoforms, demonstrating that the purine scaffold can be effectively tailored to target these enzymes. nih.gov

Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1): TRAP1 is a mitochondrial chaperone protein belonging to the Heat shock protein 90 (Hsp90) family. nih.gov It is overexpressed in the mitochondria of numerous cancer types, where it helps cancer cells adapt to the harsh tumor microenvironment. acs.org Inactivation of TRAP1 can lead to significant apoptosis in cancer cells, positioning it as a compelling target for oncotherapy. nih.gov Purine-based scaffolds have been successfully developed as Hsp90 inhibitors, and derivatives have been specifically designed to selectively target TRAP1 over its paralogs, Hsp90α and Grp94. nih.govacs.org For instance, a series of purine-8-one derivatives demonstrated high selectivity for TRAP1, with some compounds achieving half-maximal inhibitory concentrations (IC50) in the nanomolar range. acs.org

Receptor Binding and Modulation

Derivatives of purine-2,6-dione have been identified as potent ligands for serotonin receptors, which are implicated in the regulation of mood and anxiety. nih.gov Structure-activity relationship studies on 7- and 8-substituted purine-2,6-diones have shown that modifications to these positions can yield compounds with high affinity for both 5-HT1A and 5-HT2A receptors. nih.govnih.gov For example, certain 7-(3-chlorophenyl)piperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione were found to be potent 5-HT1A and highly active 5-HT2A receptor ligands. nih.gov These findings underscore the potential for the purine-2,6-dione scaffold to serve as a basis for developing new psychotropic agents. nih.gov

Xanthine (B1682287), which is chemically known as 3,7-dihydro-1H-purine-2,6-dione, and its derivatives like caffeine and theophylline are well-established antagonists of adenosine receptors (ARs). nih.gov The purine-2,6-dione core is central to this activity. ARs, including the A1 and A2A subtypes, play crucial roles in various physiological processes. acs.org Extensive research has been conducted on xanthine derivatives to develop potent and selective antagonists for different AR subtypes. nih.govnih.gov Modifications at the N1, N3, and C8 positions of the purine-2,6-dione ring significantly influence binding affinity and selectivity. For instance, 8-phenylxanthine derivatives have been shown to be remarkably selective antagonists at A1 receptors. nih.gov The development of potent and selective A2B antagonists has also been achieved through the synthesis of 1,8-disubstituted xanthine derivatives. acs.orgtandfonline.com

Table 1: Adenosine Receptor Antagonism by Xanthine Derivatives

| Compound | Receptor Target(s) | Potency/Selectivity |

| 8-Phenyltheophylline | A1 Adenosine Receptor | ~700 times more potent at A1 vs. A2 receptors nih.gov |

| PACPX | A1 Adenosine Receptor | ~1,600 times more potent as an A1 antagonist nih.gov |

| 1,3-Diethyl-8-phenylxanthine | A2 Adenosine Receptor | Most potent A2 antagonist with a Ki of 0.2 µmol/l nih.gov |

| 1-Propylxanthine | A2B Adenosine Receptor | Shows highest affinity for human A2B receptor (Ki 360 nM) among simple derivatives nih.gov |

Interference with Nucleic Acid and Protein Synthesis

The structural similarity of purine derivatives to endogenous purines allows them to interfere with the synthesis and processing of nucleic acids and proteins. utah.edu An imbalance in the cellular pool of purines can prevent cell proliferation and promote apoptosis. nih.gov Some purine-2,6-dione derivatives have been discovered to act as inhibitors of the human poly(A)-selective ribonuclease Caf1. nih.gov This enzyme is a key component of the Ccr4-Not deadenylase complex, which shortens the poly(A) tail of eukaryotic mRNAs, a critical step in regulating mRNA stability and translation. nih.gov By inhibiting such enzymes, these compounds can disrupt gene expression at the post-transcriptional level.

Enzyme Inhibition (e.g., PDE4, SARS-CoV-2 Mpro, BCATm)

Phosphodiesterase 4 (PDE4): PDE4 is a major enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) in immune and inflammatory cells. wikipedia.org Inhibition of PDE4 leads to increased intracellular cAMP levels, which has anti-inflammatory effects. The purine-2,6-dione scaffold has been utilized to develop novel PDE inhibitors. For example, a series of butanehydrazide derivatives of purine-2,6-dione were designed as dual inhibitors of PDE4 and PDE7, demonstrating potent anti-inflammatory activity by significantly reducing the production of the pro-inflammatory cytokine TNF-α. nih.gov

SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 (Mpro or 3CLpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. mdpi.comnih.gov The purine ring is considered a valuable scaffold for designing Mpro inhibitors. researchgate.net Various screening efforts and design strategies have identified compounds with a purine-dione-like structure as potential non-covalent inhibitors of Mpro, highlighting the utility of this chemical framework in the search for anti-coronavirus agents. mdpi.comresearchgate.net

Branched-Chain Aminotransferase, mitochondrial (BCATm): No specific information regarding the inhibition of BCATm by this compound was identified in the search results.

Apoptosis Induction and Cell Cycle Arrest

Purine derivatives are known to be capable of inducing apoptosis (programmed cell death) and causing cell cycle arrest, key mechanisms in cancer therapy. nih.govnih.gov The purine scaffold itself is a starting point for the development of new antitumor compounds that can trigger these cellular responses. mdpi.commdpi.com

Studies on various substituted purines have demonstrated their pro-apoptotic capabilities. For instance, a library of 6,8,9-poly-substituted purines was shown to induce cell death by apoptosis in leukemia cell lines. rsc.org This process was confirmed by assays showing Annexin-V staining and the cleavage of initiator caspases. rsc.org Similarly, certain alkylated purines have been found to induce p53-dependent apoptosis, with the G0/G1 phase of the cell cycle being the most sensitive. oup.com The ability of purine derivatives to induce cell cycle arrest is also well-documented, with some compounds causing a block at the G1 phase. nih.gov

Table 2: Pro-Apoptotic and Cell Cycle Effects of Purine Derivatives

| Compound Class | Cell Line(s) | Observed Effect |

| 6,8,9-poly-substituted purines | Jurkat (acute T cell leukemia) | Induction of cell death by apoptosis rsc.org |

| Alkylated purines (e.g., 6DMAP) | CHEF/18 | Induction of p53-dependent apoptosis oup.com |

| PU3 (Purine-scaffold Hsp90 inhibitor) | Breast cancer cells | G1 cell cycle arrest nih.gov |

| 2,6,9-trisubstituted purine derivatives | Various cancer cell lines | Induction of apoptosis mdpi.commdpi.com |

General Anticancer Activity

Purine analogues represent a significant class of compounds in cancer chemotherapy, primarily because they can mimic natural purines and interfere with DNA synthesis, leading to the cessation of cancer cell division and induction of cell death. nih.gov Their structural versatility allows them to interact with a wide range of biological targets, making them valuable scaffolds in the development of therapeutic agents. nih.gov Derivatives of purine have demonstrated notable potential as antitumor, antiviral, and anti-inflammatory agents. nih.govresearchgate.net

Research into fused purine analogues has identified compounds with potent anticancer activity. For instance, a study involving seventeen newly synthesized compounds tested against the NCI 60 cell line panel found that nih.govnih.govthiazino[4,3,2-gh]purine-7,8-dione and 7-benzyl- nih.govnih.govthiazino[4,3,2-gh]purine exhibited very potent activity against the majority of cancer cell lines tested. researchgate.net Similarly, 1,3-dimethyl-1H-purine-2,6(3H,9H)-dione derivatives conjugated with various heterocyclic ring systems have shown promising in vitro cytotoxicity against human cancer cell lines, including MCF-7 (breast), A549 (lung), HeLa (cervical), and PANC-1 (pancreatic). nih.gov

The substitution pattern on the purine ring is crucial for cytotoxic activity. Studies on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives revealed that the presence of both a purine residue and a difluorobenzoxazine fragment, connected by a linker of a specific length, is essential for high cytotoxic activity against cell lines like 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma. nih.gov Furthermore, platinum(II) complexes derived from carboplatin by substituting ammonia (B1221849) molecules with 6-benzylaminopurine-based ligands have shown significant cytotoxicity against several human cancer cell lines, in some cases exceeding that of cisplatin. nih.gov For example, complexes demonstrated notable activity against osteosarcoma (HOS), breast adenocarcinoma (MCF7), and both cisplatin-sensitive (A2780) and cisplatin-resistant (A2780cis) ovarian carcinoma cell lines. nih.gov

The development of dual inhibitors targeting multiple pathways is a key strategy in modern oncology. Purine-2,6-dione derivatives have been designed as dual inhibitors of EGFR and BRAFV600E, which are crucial in many neoplasms. irjms.commdpi.com Certain purine-based and pteridine-based derivatives have shown potent anti-proliferative activity, with GI50 values in the nanomolar range. mdpi.com

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| nih.govnih.govthiazino[4,3,2-gh]purine-7,8-dione | NCI 60 cell line panel | Potent growth inhibition | researchgate.net |

| 7-benzyl- nih.govnih.govthiazino[4,3,2-gh]purine | NCI 60 cell line panel | Potent growth inhibition | researchgate.net |

| Platinum(II) complexes with 6-benzylaminopurine (B1666704) ligands | HOS, MCF7, A2780, A2780cis | Cytotoxic, with IC50 values ranging from 5.6 µM to 19.0 µM | nih.gov |

| N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives | 4T1, COLO201, SNU-1, HepG2 | High cytotoxic activity | nih.gov |

| Purine-based EGFR/BRAFV600E dual inhibitors (e.g., Compound 5a) | Various cancer cell lines | Potent anti-proliferative activity (GI50 = 38 nM) | mdpi.com |

General Antimicrobial Properties (Antibacterial, Antifungal, Antimycobacterial)

Purine derivatives have been investigated for their broad-spectrum antimicrobial activities. Their structural similarity to endogenous purines allows them to interfere with essential metabolic pathways in microorganisms.

Antibacterial and Antifungal Activity: The purine scaffold is a key component in molecules exhibiting antibacterial and antifungal properties. researchgate.net Research on 6-chloro-8-substituted-9[H]-purine derivatives has demonstrated that these compounds possess significant antimicrobial activity. In antifungal screenings, these derivatives were tested against Aspergillus niger and Penicillium chrysogenium, showing notable efficacy.

Furthermore, a new class of purine analogues has been synthesized to target fungal inositol polyphosphate kinases, which are crucial for fungal virulence. nih.gov One such analogue, DT-23, a derivative of N2-(m-trifluorobenzylamino)-N6-(p-nitrobenzylamino)purine (TNP), showed potent inhibition of the enzyme Arg1 from the pathogen Cryptococcus neoformans with an IC50 value of 0.6 μM. nih.gov This compound and its related structures also inhibited the growth of the fungus in broth cultures. nih.gov Polyenes, a class of organic compounds known for their antifungal properties, work by disrupting fungal cell membranes through binding to ergosterol. researchgate.netmdpi.com Research is ongoing to create safer and more effective polyene derivatives to enhance their antifungal activity while reducing toxicity. researchgate.netmdpi.com

Antimycobacterial Activity: Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the development of new drugs. mmsl.cz Purine derivatives have emerged as a promising class of antimycobacterial agents. Screening of various thio analogues of purine identified compounds with moderate to good inhibitory activity against M. tuberculosis. nih.gov Specifically, 6-thio-substituted purine analogues, such as 9-(ethylcarboxymethyl)-6-(dodecylthio)-9H-purine, exhibited a minimum inhibitory concentration (MIC) value of 0.78 µg/mL against the H37Rv strain. nih.gov Another study identified a purine-scaffold compound, K1297, with a MIC of 4 µM against the same strain, prompting further modification to improve efficacy and reduce toxicity. mmsl.cz The development of quinolone derivatives has also yielded compounds with significant antimycobacterial activity, with some showing better potency than existing drugs. rsc.orgrsc.org

| Compound/Derivative Class | Target Organism(s) | Observed Activity (MIC/IC50) | Reference |

|---|---|---|---|

| 9-(ethylcarboxymethyl)-6-(dodecylthio)-9H-purine | Mycobacterium tuberculosis H37Rv | MIC = 0.78 µg/mL | nih.gov |

| Compound K1297 (Purine scaffold) | Mycobacterium tuberculosis H37Rv | MIC = 4 µM | mmsl.cz |

| DT-23 (TNP analogue) | Cryptococcus neoformans (Arg1 enzyme) | IC50 = 0.6 µM | nih.gov |

| 6-chloro-8-substituted-9[H]-purines | Aspergillus niger, Penicillium chrysogenium | Significant antifungal activity |

Anticonvulsant Activity of Related Structures

While direct studies on the anticonvulsant properties of this compound are limited, extensive research on related purine derivatives demonstrates the potential of this chemical class in treating seizure disorders. The purine system, particularly adenosine, is known to play a crucial role in neuromodulation and has endogenous anticonvulsant properties. nih.gov

A series of novel purine derivatives containing triazole and other heterocyclic substituents have been synthesized and evaluated for anticonvulsant activity using standard preclinical models: the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov One of the most potent compounds identified was 9-decyl-6-(1H-1,2,4-triazol-1-yl)-9H-purine, which had a median effective dose (ED50) of 23.4 mg/kg in the MES test and a high protective index, indicating a favorable safety profile compared to conventional drugs like carbamazepine. nih.gov

Similarly, studies on triazolopyrimidine derivatives, which are structurally related to purines, have identified compounds with significant anticonvulsive activity in both MES and PTZ-induced seizure models. frontiersin.org Compound 6d from this series was found to be particularly potent, with ED50 values of 15.8 mg/kg (MES) and 14.1 mg/kg (PTZ). frontiersin.org Mechanistic studies suggested the involvement of GABA receptors in its anticonvulsant action. frontiersin.org Other research has focused on derivatives of pyrrolidine-2,5-dione, which have shown efficacy in MES, scPTZ, and 6-Hz seizure tests, often by blocking sodium and/or calcium ion channels. nih.gov

| Compound/Derivative Class | Test Model | Observed Activity (ED50) | Reference |

|---|---|---|---|

| 9-decyl-6-(1H-1,2,4-triazol-1-yl)-9H-purine | MES (mice, i.p.) | 23.4 mg/kg | nih.gov |

| Triazolopyrimidine derivative (Compound 6d) | MES (mice) | 15.8 mg/kg | frontiersin.org |

| Triazolopyrimidine derivative (Compound 6d) | scPTZ (mice) | 14.1 mg/kg | frontiersin.org |

| Pyrrolidine-2,5-dione derivatives | MES, scPTZ, 6-Hz | Showed significant anticonvulsant activity | nih.gov |

Antiviral Activity of Purine Derivatives

The purine scaffold is fundamental to the development of antiviral agents because viral replication places a high demand on the host cell's purine nucleotide pool for viral DNA or RNA synthesis. researchgate.net This makes enzymes in the purine biosynthesis pathway, such as Inosine Monophosphate Dehydrogenase (IMPDH), attractive targets for antiviral chemotherapy. researchgate.net

A wide range of purine derivatives have been evaluated for their antiviral properties. Acyclic nucleoside analogues, such as phosphonylmethoxyalkyl derivatives of purines, have shown potent and broad-spectrum activity against various DNA viruses. nih.gov For example, (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine [(S)-HPMPA] and related compounds are effective inhibitors of herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), and cytomegalovirus (CMV). nih.gov Other derivatives, like 9-(2-phosphonylmethoxyethyl)adenine (PMEA), exhibit selective activity against the human immunodeficiency virus (HIV). nih.gov

More recent research has focused on purine nucleoside derivatives containing a sulfonamide moiety. These compounds have demonstrated good antiviral activities against several plant viruses, including potato virus Y (PVY), cucumber mosaic virus (CMV), and tobacco mosaic virus (TMV). acs.orgacs.org One compound, in particular, exhibited excellent curative and protective activities against PVY and CMV, outperforming commercial agents like ningnanmycin and ribavirin. acs.org The combination of purine nucleobases with inhibitors of de novo nucleotide biosynthesis has also been shown to strongly enhance their antiviral effect against viruses like the dengue virus. mdpi.com

| Compound/Derivative Class | Target Virus(es) | Observed Activity | Reference |

|---|---|---|---|

| (S)-HPMPA | HSV-1, HSV-2, VZV, CMV, Adenovirus, Vaccinia virus | Potent inhibitory activity | nih.gov |

| PMEA | HIV | Marked and selective activity | nih.gov |

| Purine nucleoside with sulfonamide (Compound 5) | Potato Virus Y (PVY), Cucumber Mosaic Virus (CMV) | Curative activities of 52.5% (PVY) and 52.0% (CMV) at 500 µg/mL | acs.org |

| Ribavirin nucleobase + purine de novo synthesis inhibitors | Dengue Virus | Significant potentiation of antiviral effect | mdpi.com |

Anti-Inflammatory Properties of Purine-2,6-dione Derivatives

Derivatives of the purine-2,6-dione scaffold, which is structurally related to this compound, are recognized for their significant anti-inflammatory potential. irjms.com The mechanisms often involve the modulation of key players in the inflammatory cascade, such as phosphodiesterases (PDEs) and adenosine receptors.

A novel series of butanehydrazide derivatives of purine-2,6-dione were designed as dual inhibitors of PDE4 and PDE7, two enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP). nih.gov Inhibition of these enzymes leads to an increase in cAMP, which has anti-inflammatory effects. Several 7,8-disubstituted purine-2,6-dione derivatives were identified as potent dual PDE4/7 inhibitors. nih.govresearchgate.net In in vivo studies with rats, these compounds significantly decreased the maximum concentration of the pro-inflammatory cytokine TNF-α by up to 88%. nih.gov

Other studies have described a class of anti-inflammatory drugs based on the fused tricyclic system 6-hydroxypyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione. nih.gov These compounds showed potential antiarthritic activity in animal models. nih.gov Additionally, 8-benzylaminoxanthine derivatives have been investigated for their anti-inflammatory activity, which is linked to their high affinity for adenosine A2A receptors. nih.gov Adenosine, acting through its receptors, is a potent endogenous anti-inflammatory agent. nih.gov Certain compounds in this class demonstrated anti-inflammatory effects in both in vitro and in vivo models of inflammation. nih.gov

| Compound/Derivative Class | Mechanism of Action | In Vivo/In Vitro Model | Observed Effect | Reference |

|---|---|---|---|---|

| Butanehydrazide derivatives of purine-2,6-dione | Dual PDE4/7 inhibition | LPS-induced endotoxemia in rats | Up to 88% decrease in TNF-α concentration | nih.gov |

| 6-hydroxypyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-triones | Cyclooxygenase inhibition | Adjuvant-induced arthritis in rats | Potential antiarthritic activity | nih.gov |

| 8-Benzylaminoxanthine derivatives | Adenosine A2A receptor antagonism | Carrageenan- and formalin-induced inflammation in mice | Potent anti-inflammatory activity | nih.gov |

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking and Ligand-Protein Interaction Analysis

There are no specific molecular docking studies reported in the scientific literature for 2-(Benzylamino)-1H-purine-6,8(7H,9H)-dione against any biological target. Such studies would theoretically provide insights into its potential binding affinity, preferred orientation within a protein's active site, and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Molecular Dynamics Simulations for Conformational Stability

No molecular dynamics (MD) simulations for this compound have been published. MD simulations are crucial for understanding the dynamic behavior of a molecule over time, assessing the conformational stability of the ligand when bound to a target, and calculating binding free energies.

Quantum Chemical Calculations (e.g., HOMO/LUMO, Dipole Moment)

Detailed quantum chemical calculations for this compound, which would describe its electronic properties, are not available in the literature. These calculations, often performed using Density Functional Theory (DFT), would yield valuable information on the molecule's reactivity, kinetic stability, and the distribution of electron density, as indicated by parameters like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment.

Pharmacophore Modeling and Virtual Screening Approaches

There is no evidence of pharmacophore models being developed based on this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity and is a powerful tool in virtual screening to identify other potentially active compounds from large chemical libraries.

Spectroscopic and Structural Elucidation of 2 Benzylamino 1h Purine 6,8 7h,9h Dione and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an essential tool for determining the molecular structure of organic compounds. The predicted spectra for 2-(benzylamino)-1H-purine-6,8(7H,9H)-dione are based on data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the purine (B94841) core, the exocyclic amino group, and the benzyl (B1604629) substituent. The protons attached to nitrogen atoms (N-H) are often broad and their chemical shifts can be sensitive to solvent, concentration, and temperature.

Purine N-H Protons: The purine ring contains protons on N1, N7, and N9. These are expected to appear as broad singlets in the downfield region, typically between 10.0 and 13.0 ppm in a solvent like DMSO-d₆. The exocyclic amine proton (NH-CH₂) would also likely resonate in a similar downfield region, often coupled to the adjacent methylene (B1212753) protons.

Benzyl Group Protons: The benzyl group will exhibit two sets of signals. The methylene protons (-CH₂-) adjacent to the amino group are expected to appear as a doublet around 4.5-4.8 ppm. The five aromatic protons of the phenyl ring will typically resonate in the 7.2-7.4 ppm region, likely as a multiplet.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and Related Compounds in DMSO-d₆

| Proton Assignment | Predicted Shift (ppm) for Target Compound | Reference Compound | Reference Shift (ppm) | Citation |

| N1-H | ~11.0 | Uric Acid | 11.13 | |

| N7-H / N9-H | ~11.5 / ~10.8 | Uric Acid | 11.75 / 10.85 | |

| Purine NH | ~8.2 | 6-Benzylaminopurine (B1666704) | 8.2 (NH) | nih.gov |

| Benzyl -CH₂- | ~4.7 | 6-Benzylaminopurine | 4.7 (broad) | |

| Benzyl Ar-H | 7.2 - 7.4 | 6-Benzylaminopurine | 7.20 - 7.38 (m) | nih.gov |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbonyl Carbons: The most downfield signals will be from the two carbonyl carbons, C6 and C8. Based on data from uric acid and xanthine (B1682287) derivatives, these are predicted to resonate in the range of 150-160 ppm. unist.ac.kr

Purine Ring Carbons: The C2 carbon, bonded to the benzylamino group, would likely appear around 155-160 ppm. The C4 and C5 carbons are expected between 115 and 145 ppm.

Benzyl Group Carbons: The methylene carbon (-CH₂) is predicted to be around 45 ppm. The aromatic carbons will show signals between 127 and 140 ppm, with the ipso-carbon (the one attached to the methylene group) being the most downfield of this set.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and Related Compounds in DMSO-d₆

| Carbon Assignment | Predicted Shift (ppm) for Target Compound | Reference Compound | Reference Shift (ppm) | Citation |

| C2 | ~156 | 6-Benzylaminopurine | 154.2 | researchgate.net |

| C4 | ~142 | 6-Benzylaminopurine | 141.5 | researchgate.net |

| C5 | ~118 | 6-Benzylaminopurine | 118.9 | researchgate.net |

| C6 | ~152 | Xanthine | 151.2 | |

| C8 | ~155 | Uric Acid | 156.6 | |

| Benzyl -CH₂- | ~45 | 9-Benzyl-2-chloro-6-pyrrolidin-1-yl-9H-purine | 46.3 | rsc.org |

| Benzyl Ar-C (ipso) | ~140 | 9-Benzyl-2-chloro-6-pyrrolidin-1-yl-9H-purine | 136.8 | rsc.org |

| Benzyl Ar-C | 127 - 129 | 9-Benzyl-2-chloro-6-pyrrolidin-1-yl-9H-purine | 127.4, 127.9, 128.7 | rsc.org |

Mass Spectrometry (MS, HRMS, ESI-HRMS, EI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. For this compound (C₁₂H₁₀N₆O₂), the exact mass is calculated to be 270.0865 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the elemental formula. Techniques like Electrospray Ionization (ESI) would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 271.0938.

The fragmentation pattern in MS/MS analysis would be expected to show characteristic losses:

Loss of Benzyl Group: The most common fragmentation for benzylamino-substituted compounds is the cleavage of the C-N bond connecting the benzyl group to the purine ring. This would result in a highly stable benzyl cation or, more commonly observed, the tropylium (B1234903) cation at m/z 91.

Purine Ring Fission: Subsequent fragmentation would involve the characteristic breakdown of the purine dione (B5365651) ring structure, including the loss of isocyanate (HNCO) fragments, similar to the fragmentation of uric acid.

Interactive Table 3: Predicted Mass Spectrometry Fragments

| m/z (Predicted) | Ion Identity | Notes |

| 271.0938 | [M+H]⁺ | Protonated molecular ion (ESI-HRMS) |

| 270.0865 | [M]⁺ | Molecular ion (EI-MS) |

| 179.0525 | [M - C₇H₇]⁺ | Loss of the benzyl group |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion, a characteristic fragment of benzyl compounds |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule based on their absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by absorptions from the carbonyl and amine groups.

N-H Stretching: Multiple broad bands would be expected in the 3100-3400 cm⁻¹ region, corresponding to the N-H stretching vibrations of the purine ring and the secondary amine.

C-H Stretching: Aromatic C-H stretching from the benzyl ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would be just below 3000 cm⁻¹.

C=O Stretching: Strong, distinct absorption bands for the two carbonyl groups (C6=O and C8=O) are predicted in the region of 1650-1750 cm⁻¹. Studies on xanthine and other purine-diones show these bands are prominent and can be coupled. unist.ac.kr

C=N and C=C Stretching: Absorptions between 1500 and 1650 cm⁻¹ are characteristic of the C=N and C=C stretching vibrations within the purine and phenyl rings.

N-H Bending: N-H bending vibrations typically appear around 1600-1640 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted phenyl ring will be visible in the 690-900 cm⁻¹ region of the fingerprint domain.

Interactive Table 4: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3400 | N-H Stretch | Purine ring & Benzylamino NH |

| 3000 - 3100 | C-H Stretch | Aromatic (Benzyl) |

| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₂-) |

| 1650 - 1750 | C=O Stretch | Purine C6=O, C8=O |

| 1500 - 1650 | C=N / C=C Stretch | Purine and Phenyl Rings |

| 690 - 770 | C-H Bend (out-of-plane) | Monosubstituted Phenyl Ring |

X-ray Crystallography for Solid-State Structure

Although a specific crystal structure for this compound is not available, its solid-state architecture can be predicted based on the known structures of uric acid and other 6-oxy purine derivatives.

Tautomerism: The compound is expected to exist predominantly in the dione (lactam) form rather than the diol (lactim) tautomer. Computational and experimental studies on similar 6-oxy purine derivatives confirm that the tautomer with a proton on the N1 nitrogen is the most stable.

Molecular Geometry: The nine-membered purine ring system is expected to be nearly planar. The benzylamino substituent would introduce conformational flexibility, with rotation possible around the C2-N and N-CH₂ bonds.

Intermolecular Interactions: The solid-state packing will likely be dominated by extensive intermolecular hydrogen bonding. The N-H groups (at N1, N7, N9, and the exocyclic amine) will act as hydrogen bond donors, while the carbonyl oxygens (at C6 and C8) and the purine ring nitrogens will serve as acceptors. This network of hydrogen bonds is a defining characteristic of the crystal structure of uric acid and its derivatives, leading to high melting points and low solubility. nih.gov Pi-stacking interactions between the purine and phenyl rings of adjacent molecules may also contribute to the stability of the crystal lattice.

Interactive Table 5: Predicted / Representative Bond Lengths

| Bond | Predicted Length (Å) | Reference Compound | Reference Length (Å) |

| C6=O10 | ~1.24 | 6-oxy purine derivative | 1.242 |

| C6-N1 | ~1.39 | 6-oxy purine derivative | 1.390 |

| C2-N3 | ~1.30 | 6-oxy purine derivative | 1.303 |

| C8=O | ~1.22 | Uric Acid | 1.218 |

| C2-N (benzylamino) | ~1.36 | N/A | N/A |

Applications in Biochemical Research and Drug Discovery

Utility as Lead Compounds in Drug Development

The purine-2,6-dione (B11924001) scaffold is a well-established platform in medicinal chemistry for the development of new therapeutic agents. nih.govresearchgate.net Derivatives of this core structure have been synthesized and evaluated for a range of biological activities, including anticancer effects. researchgate.net The benzylamino group at the 2-position of 2-(Benzylamino)-1H-purine-6,8(7H,9H)-dione offers a site for modification, allowing chemists to fine-tune the compound's properties to enhance its interaction with specific biological targets. The exploration of various substitutions on the purine (B94841) ring and the benzyl (B1604629) group can lead to the identification of lead compounds with improved potency and selectivity. nih.gov For instance, research on related purine-dione derivatives has shown that modifications at different positions can significantly impact their inhibitory activity against enzymes like the human poly(A)-selective ribonuclease Caf1. nih.gov

Probes for Purine Metabolism Studies

Purine metabolism is a complex network of pathways essential for cellular function, and disruptions in these pathways are linked to various diseases. mdpi.com Synthetic purine analogs, such as this compound, can serve as chemical probes to study the enzymes and receptors involved in purine metabolism. By introducing a modified purine into a biological system, researchers can observe its effects on metabolic pathways and identify key regulatory points. For example, studies on the metabolism of the related cytokinin, 6-benzylaminopurine (B1666704), in plant tissues have provided insights into its conversion into various metabolites, helping to elucidate its mode of action. nih.govukzn.ac.za While direct metabolic studies on this compound are not extensively documented, its structure suggests it could be used to probe the activity of enzymes involved in purine modification and degradation.

Research Tools for Receptor-Ligand Interactions

The interaction between ligands and their receptors is a fundamental aspect of cell signaling. Purine derivatives often act as ligands for purinergic receptors, a class of receptors involved in numerous physiological processes. The compound this compound can be utilized as a research tool to investigate these interactions. Studies on chiral N6-benzyladenine derivatives, which are structurally related, have demonstrated that specific stereochemistry can influence the binding affinity to cytokinin receptors. nih.gov This highlights the potential of using specifically designed purine analogs to probe the structural requirements for receptor binding and activation. The benzylamino moiety of this compound provides a structural feature that can be systematically altered to map the binding pockets of purine-recognizing receptors.

Development of Novel Therapies

The development of novel therapies often relies on the identification of new molecular scaffolds that can be optimized for therapeutic effect. The purine-dione core is a versatile starting point for the creation of new drugs. evitachem.com For example, xanthine (B1682287) derivatives, a class of purine-diones, are used for their bronchodilator and adenosine (B11128) receptor antagonist properties. The synthesis of libraries of purine-dione derivatives, including analogs of this compound, allows for high-throughput screening to identify compounds with desired therapeutic activities, such as anticancer properties. researchgate.net The potential to modify the structure of this compound at multiple positions makes it an attractive candidate for further development in various therapeutic areas.

Biochemical Research Exploring Purine Metabolism

A deeper understanding of purine metabolism is crucial for unraveling the pathophysiology of various diseases. mdpi.com Purines are not only building blocks for DNA and RNA but also key players in cellular signaling. mdpi.com Synthetic purine derivatives can be employed in biochemical assays to study the kinetics and inhibition of enzymes involved in purine metabolic pathways. evitachem.com While specific research focusing on this compound in this context is limited, the broader class of purine analogs is instrumental in this field. These compounds help to characterize the function of specific enzymes and to understand how their dysregulation contributes to disease states.

Q & A

Q. What are the established synthetic pathways for 2-(Benzylamino)-1H-purine-6,8(7H,9H)-dione?

A common approach involves coupling benzylamine derivatives with purine-dione precursors. For example, describes a protocol where 2,6-dichloro-9H-purine reacts with benzylamine in the presence of DIPEA (a base) in 1-butanol under heating (110°C). Post-reaction purification via silica gel chromatography using chloroform/acetone (4:1) ensures high purity. Similar methodologies are adaptable for introducing the benzylamino group at the purine-2 position .

Q. How is the structural integrity of this compound validated?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical. highlights ¹H/¹³C NMR for confirming substitution patterns and aromatic proton environments. HPLC (e.g., C18 reverse-phase columns) assesses purity (>95%) and detects byproducts, as demonstrated in purine-dione analyses .

Q. What are the stability profiles of this compound under varying conditions?

Stability depends on substituent reactivity and environmental factors. notes that purine-diones with benzylamino groups may degrade under acidic or oxidative conditions. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) and mass spectrometry (MS) can identify degradation products, such as dealkylated or oxidized derivatives .

Q. What are the primary research applications of this compound?

It serves as a scaffold for studying purine-mediated biological pathways. and suggest analogs target enzymes like adenosine deaminase or kinases, with potential applications in cancer research (e.g., apoptosis modulation) and metabolic disorder studies .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthetic yield?

Key variables include temperature, solvent polarity, and stoichiometry. emphasizes that prolonged heating (>12 hours) in polar aprotic solvents (e.g., DMF) enhances nucleophilic substitution of benzylamine. Microwave-assisted synthesis (e.g., 150°C, 30 minutes) may further reduce reaction times while maintaining yields >70% .

Q. What mechanisms explain its bioactivity in enzymatic assays?

The benzylamino group may facilitate hydrogen bonding with catalytic residues, as observed in ’s molecular docking studies. For example, purine-diones inhibit xanthine oxidase by mimicking the transition state of xanthine oxidation, supported by IC₅₀ values in the µM range .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies often arise from assay conditions (e.g., pH, cofactors) or cellular models. advises standardizing protocols: use isogenic cell lines, validate target expression via Western blotting, and compare dose-response curves across multiple replicates. Meta-analyses of kinetic data (e.g., Km/Vmax) can clarify mechanistic variations .

Q. What advanced analytical methods quantify trace impurities in this compound?

Ultra-HPLC (UHPLC) coupled with quadrupole-time-of-flight (Q-TOF) MS achieves ppm-level sensitivity for impurities (). For chiral purity, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers, critical for pharmacodynamic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.